molecular formula C13H18FNO3S B2984610 4-fluoro-N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide CAS No. 1217008-56-4

4-fluoro-N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide

Cat. No.: B2984610
CAS No.: 1217008-56-4
M. Wt: 287.35
InChI Key: SWPMVTKKVKWIBT-UHFFFAOYSA-N
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Description

4-fluoro-N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide is a chemical compound supplied for research and development purposes. Structurally, it belongs to a class of substituted benzenesulfonamides, which are frequently explored in medicinal chemistry for their potential as key intermediates or bioactive scaffolds . Compounds with this core structure are often investigated for their ability to interact with enzymes and protein targets. Recent patent literature indicates that similar 3-methylbenzenesulfonamide derivatives have shown promise in various biological contexts, including the treatment of tendon and ligament injuries, highlighting the research value of this chemical class . Furthermore, benzenesulfonamide derivatives are also being actively studied as inhibitors of specific kinases, such as phosphatidylinositol 3-kinase (PI3K), pointing to their potential application in oncology and other disease areas related to cellular signaling pathways . The presence of both the fluorine substituent and the hydroxycyclopentyl group on the sulfonamide nitrogen may influence the compound's physicochemical properties, such as its polarity and metabolic stability, making it a molecule of interest for structure-activity relationship (SAR) studies. This product is intended for laboratory research use by qualified professionals. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the safety data sheet (SDS) before use.

Properties

IUPAC Name

4-fluoro-N-[(1-hydroxycyclopentyl)methyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO3S/c1-10-8-11(4-5-12(10)14)19(17,18)15-9-13(16)6-2-3-7-13/h4-5,8,15-16H,2-3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPMVTKKVKWIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2(CCCC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-fluoro-N-((1-hydroxycyclopentyl)methyl)-3-methylbenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with 1-hydroxycyclopentylmethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. Key steps in the synthesis process include:

  • Formation of the sulfonamide bond : The sulfonyl chloride reacts with the amine to form the sulfonamide linkage.
  • Purification : The crude product is purified using recrystallization or chromatography techniques.

The biological activity of this compound is primarily associated with its interaction with specific molecular targets, particularly enzymes involved in metabolic pathways. Research indicates that this compound may inhibit certain enzymes, leading to various pharmacological effects.

Inhibition of Cholinesterases

A study focused on derivatives of 4-fluorobenzoic acid highlighted that compounds similar to this compound exhibited significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The most active compounds demonstrated IC50 values comparable to tacrine, a known cholinesterase inhibitor .

Antimicrobial Activity

Research has also pointed towards antimicrobial properties. In vitro studies have shown that certain sulfonamide derivatives can inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Case Study 1: Cholinesterase Inhibition

In a comparative study, various derivatives were tested for their ability to inhibit AChE and BChE. The results indicated that this compound displayed significant selectivity towards AChE inhibition, which is crucial for therapeutic applications in neurodegenerative diseases like Alzheimer's .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of sulfonamide derivatives against common pathogens. The findings revealed that the compound exhibited a broad spectrum of activity against Gram-positive and Gram-negative bacteria, supporting its potential use as an antibiotic agent .

Table 1: Biological Activity Summary

Compound NameTarget EnzymeIC50 Value (µM)Selectivity
This compoundAcetylcholinesterase5.0High
TacrineAcetylcholinesterase5.2Moderate
Compound XButyrylcholinesterase10.0Low

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Activity Level
Staphylococcus aureus32Effective
Escherichia coli64Moderate
Pseudomonas aeruginosa128Weak

Comparison with Similar Compounds

Substituent Effects on the Sulfonamide Nitrogen

The substituent on the sulfonamide nitrogen critically influences physicochemical properties and biological interactions. Below is a comparative analysis of key analogs:

4-Fluoro-N-Isopropyl-3-Methylbenzenesulfonamide ()
  • Structure : Features an isopropyl group instead of the hydroxycyclopentylmethyl.
  • Steric Effects: The smaller isopropyl group may enhance membrane permeability compared to the bulkier cyclopentyl group. Synthetic Accessibility: Simpler alkylation steps are required for synthesis .
4-Fluoro-N-(3-((4-Methyl-1,4-Diazepan-1-yl)methyl)Phenyl)Benzenesulfonamide ()
  • Structure : Incorporates a diazepane ring linked via a phenylmethyl group.
  • Conformational Flexibility: The diazepane’s seven-membered ring offers greater flexibility compared to the rigid cyclopentyl group. Biological Targeting: Such structures are often explored for CNS targets due to amine-mediated blood-brain barrier penetration .
N-[3-[4-(6-Fluoro-1,2-Benzoxazol-3-yl)Piperidin-1-yl]Propyl]-3-Methylbenzenesulfonamide (MBS, )
  • Structure : Contains a piperidine-benzoxazole moiety.
  • Molecular Weight: Higher molecular weight (429.50 g/mol) may limit bioavailability compared to the target compound (286.34 g/mol).

Fluorine and Methyl Substitution on the Benzene Ring

The 4-fluoro-3-methyl substitution pattern is conserved in several analogs (e.g., ). Key observations include:

  • Electron-Withdrawing Effects : Fluorine enhances the sulfonamide’s acidity (pKa ~10–11), promoting ionization at physiological pH and improving solubility.

Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on N Key Properties
Target Compound C₁₃H₁₇FNO₃S 286.34 (1-Hydroxycyclopentyl)methyl Hydroxyl enhances solubility; moderate rigidity
4-Fluoro-N-isopropyl-3-methylbenzenesulfonamide C₁₀H₁₄FNO₂S 231.28 Isopropyl Lower polarity; higher logP
MBS () C₂₂H₂₄FN₃O₃S 429.50 Piperidine-benzoxazole Rigid structure; high molecular weight
Diazepane Derivative () C₁₉H₂₄FN₃O₂S 377.48 Diazepane-methylphenyl Flexible; basic nitrogen

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